DIMETHYLAMINOTRIMETHYLGERMANE
Description
Structure
2D Structure
Properties
IUPAC Name |
N-methyl-N-trimethylgermylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15GeN/c1-6(2,3)7(4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGWWKQRYFFLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Ge](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15GeN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158201 | |
| Record name | (Dimethylamino)trimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13361-67-6 | |
| Record name | N,N,1,1,1-Pentamethylgermanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminotrimethylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Dimethylamino)trimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dimethylamino)trimethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIMETHYLAMINOTRIMETHYLGERMANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RUP6TR8DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Routes and Methodologies for Dimethylaminotrimethylgermane
Amine Elimination Reactions in Organogermanium Synthesis
Amine elimination stands out as a significant synthetic strategy for forming bonds between Group 14 elements, like germanium, and transition metals. rsc.org This method involves the reaction of an amino-germane, such as dimethylaminotrimethylgermane, with a metal hydride. The process is characterized by the elimination of a secondary amine, in this case, dimethylamine (B145610) (HNMe₂), leading to the formation of a new metal-metal bond. rsc.org
A typical reaction is represented by the equation: Me₃Ge-NMe₂ + (π-C₅H₅)(CO)₃M-H → (π-C₅H₅)(CO)₃M-GeMe₃ + HNMe₂ (where M = Cr, Mo, W) rsc.org
This reaction is valued for its efficiency, often proceeding under relatively mild conditions and resulting in nearly quantitative yields of the desired organogermanium product. rsc.org The driving force behind this reaction can vary, but it is a powerful tool for creating complex organometallic structures. rsc.org The reactivity for this type of reaction follows predictable trends, with the rate being influenced by the specific metals and ligands involved. rsc.org
The amine elimination reaction is not limited to reactions with metal hydrides. It is also a foundational method for creating Ge-P and Ge-As bonds by reacting aminogermanes with phosphines (PH₃) or arsines (AsH₃). iupac.org
Precursor Design and Mechanistic Considerations in Aminogermane Formation
The primary precursors for synthesizing this compound are typically a trialkylgermyl halide and a lithium amide. The most common route involves the reaction of trimethylgermyl chloride ((CH₃)₃GeCl) with lithium dimethylamide (LiN(CH₃)₂).
The fundamental reaction is a salt metathesis reaction: (CH₃)₃GeCl + LiN(CH₃)₂ → (CH₃)₃GeN(CH₃)₂ + LiCl
This reaction is a straightforward and widely used method for creating the Ge-N bond in aminogermanes. The mechanism involves the nucleophilic attack of the dimethylamide anion on the electrophilic germanium center of the trimethylgermyl chloride. This process results in the displacement of the chloride ion and the formation of the stable this compound product and lithium chloride as a byproduct.
Another approach involves the reaction of organogermanium hydrides with aminogermanes, which is a key method for preparing tin-germanium and lead-germanium compounds through the hydrogenolytic fission of the Ge-N bond. iupac.org For instance, the reaction between tributylgermyldiethylamine and triphenyltin (B1233371) hydride yields a compound with a Ge-Sn bond and diethylamine. iupac.org
The following table summarizes common precursors used in aminogermane synthesis.
| Precursor 1 | Precursor 2 | Product | Reaction Type |
| Trimethylgermyl chloride | Lithium dimethylamide | This compound | Salt Metathesis |
| Hydrido-π-cyclopentadienyltricarbonylmolybdenum(II) | This compound | π-Cyclopentadienyl(trimethylgermyl)tricarbonylmolybdenum(II) | Amine Elimination rsc.org |
| Diethylaminotributylgermane | Triphenyltin hydride | Tributylgermyltriphenyltin | Hydrogenolysis iupac.org |
Optimization Strategies for Yield and Purity in Synthetic Protocols
Optimizing the synthesis of this compound focuses on maximizing the product yield and ensuring high purity by controlling reaction conditions and purification methods.
Key factors that influence the outcome of the synthesis include:
Reaction Temperature: The temperature must be carefully controlled. For instance, the reaction of dimethylaminotriethylgermane with isopropenyl trifluoroacetate (B77799) is conducted at a low temperature (10°C) to favor the formation of the desired O-germylated enol, which is a kinetic product. iupac.org
Solvent Choice: The solvent can significantly affect the reaction. Reactions for preparing Ge-P and Ge-As bonds from trimethylchlorogermane and sodium phosphide (B1233454) are carried out in liquid ammonia, as the reaction does not proceed in ether. iupac.org This suggests that the solvent can participate in the reaction mechanism, possibly by forming intermediate species. iupac.org
Stoichiometry of Reactants: The ratio of the reactants is crucial. In amine elimination reactions for synthesizing carboranes, maintaining an excess of alkyne and the borane (B79455) precursor over the amine base is important to ensure the base-adduct, once formed, reacts immediately, thus preventing side reactions that reduce the yield. dtic.mil
Purification Techniques: After the reaction is complete, purification is essential to isolate the this compound from byproducts and unreacted starting materials. Sublimation is a technique used for purifying related organogermanium compounds, although it can sometimes lead to decomposition if the compound is not thermally stable. rsc.org Distillation is another common method for purifying volatile liquid products like this compound, which has a boiling point of 102-104°C. researchgate.net
The following table outlines optimization parameters from related synthetic procedures.
| Reaction | Parameter Optimized | Value/Condition | Outcome | Reference |
| Aromatic Trisulfide Synthesis | Base Used | Pyridine | Improved yield and purity | nih.gov |
| Carborane Synthesis | Reactant Addition | Incremental addition of amine and alkyne | Improved carborane yields | dtic.mil |
| Germyl-Phosphorus/Arsenic Synthesis | Solvent | Liquid Ammonia | Enables reaction to proceed | iupac.org |
| O-Germylated Enol Synthesis | Temperature | 10°C | Favors kinetic product formation | iupac.org |
Chemical Reactivity and Reaction Mechanisms of Dimethylaminotrimethylgermane
Reactions with Carbonyl Compounds: Formation of α-Amino-β-Oxoalkoxygermanes and Subsequent Decomposition to α-Ketoamines
The reaction between aminogermanes, such as dimethylaminotrimethylgermane, and carbonyl compounds like aldehydes and ketones proceeds via an insertion mechanism. The polarized Ge-N bond is key to this reactivity, where the nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon. This process typically involves the insertion of the carbonyl group into the germanium-nitrogen bond.
This reaction leads to the formation of an initial adduct, an α-amino-β-oxoalkoxygermane. This intermediate is generally unstable and can undergo subsequent thermal decomposition. The decomposition pathway often involves the elimination of a germoxane species, leading to the formation of an α-ketoamine. The synthesis of α-amino ketones is a significant area of research in organic chemistry, with various methods being developed to achieve this transformation. researchgate.netorganic-chemistry.org
Table 1: Reaction of this compound with a Generic Ketone
| Reactants | Intermediate Product | Final Product |
| This compound + R₂C=O | α-(Dimethylamino)-β-(trimethylgermyloxy)alkane | α-(Dimethylamino)ketone |
Note: This represents a generalized reaction scheme.
Role as a Metal Reagent in Organometallic Transformations
Organometallic reagents are crucial in synthetic organic chemistry for forming new carbon-carbon bonds. alevelchemistry.co.ukillinois.edu These reagents, which feature a carbon-metal bond, typically render the carbon atom nucleophilic due to the metal's lower electronegativity. nih.gov While Grignard (organomagnesium) and organolithium reagents are the most common, organogermanium compounds also exhibit unique reactivity. alevelchemistry.co.ukwikipedia.org
This compound can serve as a precursor for other organogermanium reagents. The germanium-nitrogen bond can be cleaved to generate functionally substituted germanes, which can then participate in various organometallic transformations. For instance, the transfer of the trimethylgermyl group ((CH₃)₃Ge) to other organic moieties can be a key step in more complex syntheses. The reactivity of organogermanes is often intermediate between that of organosilicon and organotin compounds. wikipedia.org
Nucleophilic and Electrophilic Reactivity Studies of the Germanium-Nitrogen Bond
The germanium-nitrogen (Ge-N) bond in this compound is the primary site of its chemical reactivity. This bond is polar covalent, with germanium being the more electropositive element and nitrogen being more electronegative. This polarity dictates its behavior in the presence of electrophiles and nucleophiles.
Nucleophilic Character: The lone pair of electrons on the nitrogen atom makes it a nucleophilic center. It can react with various electrophiles. For example, the reaction with protic solvents like water leads to the cleavage of the Ge-N bond, forming trimethylgermanol and dimethylamine (B145610). nih.gov
Electrophilic Character: The germanium atom, being electron-deficient, acts as an electrophilic center (a Lewis acid). It can be attacked by strong nucleophiles. This electrophilic nature is fundamental to the insertion reactions seen with carbonyl compounds and other unsaturated substrates. masterorganicchemistry.com The activation of the Ge-N bond can be enhanced by coordination with other Lewis acids, which increases the electrophilicity of the germanium center and can lead to novel reaction pathways. nih.gov
Table 2: Reactivity of the Ge-N Bond
| Attacking Species | Site of Attack | Type of Reaction | Product Type |
| Electrophile (E⁺) | Nitrogen Atom | Electrophilic Attack | Quarternary ammonium-like species or bond cleavage |
| Nucleophile (Nu⁻) | Germanium Atom | Nucleophilic Attack | Germanium-nucleophile bond formation |
Ligand Exchange Reactions in Organogermanium Systems
Ligand exchange, or substitution, is a fundamental reaction in coordination and organometallic chemistry where one ligand is replaced by another. rsc.orgrsc.org In the context of this compound, the dimethylamino group (-N(CH₃)₂) can be considered a ligand on the trimethylgermyl ((CH₃)₃Ge) metallic center.
These exchange reactions are often driven by the relative bond strengths and the stability of the resulting products. For example, this compound can react with compounds containing more acidic protons than dimethylamine, leading to the substitution of the dimethylamino group. This reactivity allows for the synthesis of a variety of other trimethylgermyl compounds. The lability of the Ge-N bond makes it a useful synthon for introducing the trimethylgermyl group into other molecules under relatively mild conditions. The stability of complexes often follows thermodynamic principles, where the formation of more stable products is favored. rsc.orglibretexts.org
Advanced Applications of Dimethylaminotrimethylgermane in Materials Science
Precursor Chemistry for Thin Film Deposition Technologies
Dimethylaminotrimethylgermane is emerging as a significant precursor compound in the field of materials science, particularly for the deposition of thin films containing germanium. Its chemical properties are being leveraged in advanced deposition techniques to create high-quality materials for various electronic and optical applications.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Processes
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are cornerstone technologies for the fabrication of thin films in the semiconductor industry. Both processes rely on the use of volatile precursor molecules that decompose on a heated substrate to form a solid film. CVD involves the continuous flow of precursors into a reaction chamber, leading to rapid film growth. In contrast, ALD is a more controlled, cyclical process where precursors are introduced in sequential, self-limiting pulses, allowing for atomic-level thickness control and exceptional conformality on complex three-dimensional structures.
While specific studies on this compound are not extensively detailed in publicly available literature, the behavior of analogous organogermanium compounds, such as aminogermanes, provides insight into its potential role in these processes. For instance, precursors like Tetrakis(dimethylamino)germanium (TDMAGe) have been utilized for the ALD of germanium-containing films. These amino-substituted germanium compounds are often favored for their volatility and reactivity, which are critical for efficient deposition. A related compound, DiMethylAminoGermaniumTriChloride (DiMAGeCl), has been evaluated as a germanium precursor for CVD, demonstrating the utility of dimethylamino ligands in facilitating the deposition process.
Deposition of Germanium-Containing Thin Films (e.g., Ge, GeTe, Ge-Sb-Te (GST))
The primary application of germanium precursors in CVD and ALD is the deposition of thin films such as elemental germanium (Ge), germanium telluride (GeTe), and germanium-antimony-telluride (Ge-Sb-Te or GST). These materials are of significant interest for applications in phase-change memory (PCM), optical data storage, and thermoelectrics.
The selection of the germanium precursor is crucial for controlling the composition and properties of the deposited films. While a variety of organogermanium and germanium halide precursors have been investigated, the use of aminogermanes is driven by the need for precursors with suitable thermal properties and reactivity. For the deposition of ternary compounds like GST, the germanium precursor must be compatible with the antimony and tellurium co-precursors. The deposition of high-quality GST films requires precise control over the stoichiometry, which is directly influenced by the delivery and decomposition characteristics of each precursor. Although direct data for this compound is limited, the successful use of other aminogermanes suggests its potential as a viable germanium source for these applications.
Influence of Precursor Volatility and Thermal Stability on Deposition Characteristics
The effectiveness of a precursor in CVD and ALD is largely dictated by its volatility and thermal stability. Volatility, which is the tendency of a substance to vaporize, is essential for transporting the precursor into the deposition chamber in a controlled manner. Higher volatility allows for lower delivery temperatures, which can be advantageous for preventing premature decomposition.
Thermal stability is a critical parameter that defines the temperature window for the deposition process. An ideal precursor should be stable enough to be transported without decomposing in the delivery lines but should decompose cleanly on the substrate surface at the desired deposition temperature. If the precursor decomposes at too low a temperature, it can lead to gas-phase reactions and particle formation, resulting in poor film quality. Conversely, if it is too stable, it may require excessively high deposition temperatures, which can be incompatible with other materials on the substrate. The thermal properties of organogermanium compounds are carefully engineered by modifying their ligands. For instance, the presence of the dimethylamino group in this compound is expected to influence its volatility and decomposition profile.
Interactive Table: Key Properties of Germanium Precursors for Thin Film Deposition
| Precursor | Chemical Formula | Deposition Technique(s) | Key Characteristics |
| Germane (B1219785) | GeH4 | CVD, ALD | High purity films, but hazardous gas |
| Germanium Tetrachloride | GeCl4 | CVD | Higher deposition temperatures required |
| Tetrakis(dimethylamino)germanium | Ge(N(CH3)2)4 | ALD | Good volatility and reactivity |
| DiMethylAminoGermaniumTriChloride | (CH3)2NGeCl3 | CVD | Evaluated for Ge and SiGe epitaxy |
Strategies for Impurity Control in Deposited Materials (e.g., Carbon Contamination)
A significant challenge when using organometallic precursors, including organogermanium compounds, is the potential for carbon incorporation into the deposited films. Carbon impurities can degrade the electrical and optical properties of the material. The extent of carbon contamination is highly dependent on the precursor's molecular structure and the deposition conditions.
Strategies to mitigate carbon contamination include:
Precursor Design: Selecting precursors with ligands that are less likely to leave carbon residues upon decomposition. The trimethyl groups in this compound, for example, could potentially contribute to carbon incorporation.
Co-reactant Chemistry: Utilizing co-reactants, such as hydrogen or ammonia, during the deposition process can help to remove carbon-containing fragments from the growing film surface through the formation of volatile byproducts.
Process Optimization: Adjusting deposition parameters like temperature, pressure, and precursor flow rates can influence the surface reactions and minimize the incorporation of impurities. For instance, in the case of DiMAGeCl, the deposition temperature and pressure are critical factors in controlling the level of carbon doping in SiGe and Ge films.
Catalytic Applications
Role in Olefin Polymerization Catalysis
While organometallic compounds are extensively used as catalysts or co-catalysts in various chemical reactions, including olefin polymerization, the specific role of this compound in this area is not well-documented in the available scientific literature. Olefin polymerization typically employs transition metal catalysts, often activated by co-catalysts like methylaluminoxane (MAO). The primary function of the co-catalyst is to alkylate the transition metal center and generate the active cationic species.
Although germanium is in the same group as silicon and tin, which have some applications in catalysis, organogermanium compounds are not commonly reported as primary catalysts or co-catalysts for olefin polymerization. The research in this field has predominantly focused on aluminum, titanium, zirconium, and other transition metal-based systems. Therefore, based on current scientific publications, this compound is not recognized as a key component in mainstream olefin polymerization catalysis.
Mechanisms of Catalytic Activity and Selectivity in Organogermanium Systems
This compound has been identified as a component in catalyst systems for olefin polymerization google.com. In such systems, organogermanium compounds can act as electron donors or modifiers to the primary transition metal catalyst. The specific mechanism of catalytic activity for this compound in these systems is not extensively detailed in the available literature. However, it is proposed that the nitrogen atom of the dimethylamino group can coordinate to the active metal center of the catalyst. This interaction can influence the electronic and steric environment of the catalyst, thereby affecting its activity and the selectivity of the polymerization process. For instance, the Lewis basicity of the amino group can modulate the electrophilicity of the catalytic center, which in turn can influence the rate of monomer insertion and the properties of the resulting polymer.
The selectivity of the catalytic system can also be affected by the presence of this compound. The size and shape of the organogermanium compound can influence the stereochemistry of the polymer chain, leading to the preferential formation of polymers with specific tacticities. The precise nature of these effects would depend on the other components of the catalyst system, such as the transition metal and any co-catalysts, as well as the reaction conditions.
| Catalyst System Component | Potential Role of this compound |
| Transition Metal Catalyst | Electronic and steric modification of the active site |
| Co-catalyst | Interaction and stabilization |
| Monomer | Influencing insertion and propagation rates |
Functionalization and Derivatization in Polymer and Silicone Chemistry
The reactivity of this compound allows for its use in the functionalization and derivatization of various molecules, which is a foundational concept in polymer chemistry. A documented reaction of this compound is its interaction with α-diketones. This reaction yields α-amino-β-oxoalkoxygermanes, which subsequently decompose to form α-ketoamines researchgate.net. This reactivity demonstrates its potential as a reagent for introducing specific functional groups into organic molecules, which could then be used as monomers for polymerization or for the post-functionalization of existing polymers.
In the context of polymer chemistry, its inclusion as a component in olefin polymerization catalysts suggests a role in the synthesis of polymers google.com. While the compound itself may not be incorporated into the polymer backbone, its influence on the polymerization process can be considered a form of indirect functionalization of the resulting polymer, by controlling its molecular weight, branching, and stereochemistry.
There is no specific information available in the provided search results regarding the functionalization and derivatization of this compound in silicone chemistry.
| Reactant | Product of Reaction with this compound | Potential Application |
| α-Diketones | α-Ketoamines (via α-amino-β-oxoalkoxygermanes) | Synthesis of functional monomers |
| Olefins | Polyolefins | Polymer synthesis (as part of a catalyst system) |
Integration in Nanomaterials and Advanced Composite Development
Based on the available search results, there is no specific information detailing the integration of this compound in the development of nanomaterials or advanced composites.
Spectroscopic Characterization of Dimethylaminotrimethylgermane and Its Derivatives
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Chemical Bond Analysis
Vibrational spectroscopy is a fundamental tool for identifying the functional groups and characterizing the chemical bonds within a molecule. Both FTIR and Raman spectroscopy probe the vibrational modes of the molecule, which are determined by the masses of the atoms and the strength of the bonds connecting them. For dimethylaminotrimethylgermane, these techniques provide definitive information on the key structural linkages, including the Ge-N, Ge-C, N-C, and C-H bonds.
FTIR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. Raman spectroscopy, a complementary technique, measures the inelastic scattering of monochromatic light, providing information on vibrational modes that may be weak or absent in the FTIR spectrum. The primary vibrational modes for this compound are associated with stretching and bending motions of its constituent bonds.
Key vibrational frequencies for bonds present in this compound and related compounds are summarized below. The Ge-N stretching frequency is a particularly important diagnostic peak for germylamines.
| Vibrational Mode | Bond | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Symmetric/Asymmetric C-H Stretch | C-H | 2850 - 3000 | Strong (FTIR & Raman) |
| C-H Bending | C-H | 1350 - 1470 | Medium (FTIR) |
| N-C Stretch | N-C | 1000 - 1250 | Medium-Strong (FTIR) |
| Ge-C Stretch | Ge-C | 550 - 650 | Strong (Raman) |
| Ge-N Stretch | Ge-N | 650 - 750 | Medium-Strong (FTIR & Raman) |
This table presents typical frequency ranges based on data from analogous organogermanium and amine compounds. Actual values for this compound may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ⁷³Ge.
In the ¹H NMR spectrum of this compound, two distinct signals are expected, corresponding to the protons of the trimethylgermyl (-Ge(CH₃)₃) group and the dimethylamino (-N(CH₃)₂) group. The integration of these signals would yield a 9:6 (or 3:2) ratio, confirming the proton count in each environment.
The ¹³C NMR spectrum provides information about the carbon skeleton. Two signals are expected: one for the methyl carbons attached to the germanium atom and another for the methyl carbons attached to the nitrogen atom. The chemical shifts are influenced by the electronegativity of the neighboring atom (Ge or N). libretexts.orgbhu.ac.in
⁷³Ge NMR, although more challenging due to the nucleus's low natural abundance (7.73%), low sensitivity, and large quadrupole moment, can provide direct information about the electronic environment of the germanium atom. huji.ac.il For tetra-coordinated Ge(IV) compounds like this compound, a single, relatively broad resonance is expected. researchgate.netchemrxiv.org The chemical shift would be indicative of a tetralkylgermane-like environment. huji.ac.ilnih.gov
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -Ge(CH₃)₃ | 0.2 - 0.5 | Singlet |
| ¹H | -N(CH₃)₂ | 2.2 - 2.6 | Singlet |
| ¹³C | -Ge(CH₃)₃ | -2 - 5 | Quartet (coupled) / Singlet (decoupled) |
| ¹³C | -N(CH₃)₂ | 35 - 45 | Quartet (coupled) / Singlet (decoupled) |
| ⁷³Ge | (CH₃)₃GeN- | -30 to +20 (vs. GeMe₄) | Singlet |
Note: Chemical shifts are estimates based on data for analogous trimethylgermyl and dimethylamino compounds and are relative to TMS (for ¹H and ¹³C) and GeMe₄ (for ⁷³Ge). nih.govlibretexts.orgpdx.edupascal-man.comlibretexts.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ias.ac.in When a sample is irradiated with X-rays, photoelectrons are emitted from the core atomic levels. The kinetic energy of these electrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of each element and is sensitive to the element's oxidation state and local chemical environment.
For this compound, XPS analysis would confirm the presence of Germanium (Ge), Nitrogen (N), and Carbon (C). High-resolution scans of the Ge 3d, N 1s, and C 1s core levels would provide information on the chemical state. The Ge 3d binding energy would be consistent with germanium in the +4 oxidation state bonded to carbon and nitrogen. The N 1s signal would correspond to a tertiary amine environment, and the C 1s spectrum could potentially be resolved into components for C-Ge and C-N bonding. nih.gov
| Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
|---|---|---|
| Ge 3d | 29.5 - 30.5 | Ge(IV) in a Ge-C/Ge-N environment nih.gov |
| N 1s | 399.0 - 400.5 | Tertiary amine (R₃N) thermofisher.com |
| C 1s | 283.0 - 284.0 | C-Ge bonding nih.gov |
| C 1s | 285.5 - 286.5 | C-N bonding |
Binding energies are typical ranges for the specified chemical environments and can vary based on instrument calibration and sample charging. researchgate.netthermofisher.comresearchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies for Electronic Transitions
UV-Vis spectroscopy probes electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). This technique is most informative for molecules containing chromophores, such as double bonds, aromatic systems, or atoms with non-bonding electrons that can undergo n→π* or π→π* transitions.
This compound is a fully saturated molecule. It lacks π-systems and its non-bonding electrons on the nitrogen atom are involved in σ-bonding frameworks. Consequently, the electronic transitions (σ→σ*) require high energy and occur in the far or vacuum ultraviolet region (below 200 nm), which is outside the range of standard UV-Vis spectrophotometers. semanticscholar.org Therefore, this compound is expected to be transparent in the 200-800 nm range, showing no significant absorption peaks. researchgate.net
Similarly, photoluminescence (fluorescence and phosphorescence) is not an expected characteristic of simple, saturated organogermanium compounds like this compound. These molecules lack the necessary electronic structures (fluorophores) to efficiently absorb UV or visible light and subsequently emit it as photons.
Advanced X-ray Absorption Spectroscopy (e.g., XANES) for Local Atomic and Electronic Structure
X-ray Absorption Near-Edge Structure (XANES), also known as NEXAFS, is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. uu.nlxrayabsorption.org By tuning synchrotron X-ray radiation to the absorption edge of a specific element (e.g., the Ge K-edge at ~11.1 keV), transitions of core electrons to unoccupied states can be observed.
The precise energy and features (e.g., pre-edge peaks, shape of the rising edge) of the absorption edge are highly sensitive to the oxidation state, coordination number, and symmetry of the absorbing atom's environment. xrayabsorption.orgmdpi.com
| Germanium Species | Typical Ge K-edge Energy (eV) (1st Inflection Point) | Oxidation State |
|---|---|---|
| Ge Metal | ~11103.0 | 0 |
| GeS (Ge(II) Sulfide) | ~11102.8 | +2 |
| Ge(IV) Sulfides | ~11105.0 | +4 |
| GeO₂ (Ge(IV) Oxide) | ~11107.1 | +4 |
| (CH₃)₃GeN(CH₃)₂ (Predicted) | ~11104 - 11106 | +4 |
This table illustrates the chemical shift in Ge K-edge energy with oxidation state and ligand environment, based on data from various germanium compounds. mdpi.comresearchgate.netmdpi.com
Mössbauer Spectroscopy for Germanium-Containing Functional Materials
Mössbauer spectroscopy is a highly sensitive nuclear technique based on the resonant absorption and emission of gamma rays by atomic nuclei in a solid state (the Mössbauer effect). wikipedia.orgwikipedia.org It can probe the local chemical environment of specific isotopes, providing information on oxidation states, spin states, and site symmetry through parameters like isomer shift (δ) and quadrupole splitting (ΔEQ). carleton.eduuni-mainz.de
The only stable isotope of germanium suitable for Mössbauer spectroscopy is ⁷³Ge. However, ⁷³Ge Mössbauer spectroscopy is experimentally very challenging and, consequently, rarely used. The difficulties arise from the low natural abundance of the isotope, the short lifetime of the excited nuclear state, and the large nuclear quadrupole moment, which leads to broad spectral lines. nih.gov
The first successful observation of the ⁷³Ge Mössbauer effect was reported for elemental germanium. aps.org To date, the application of this technique has been largely confined to the study of elemental germanium and some inorganic materials. There are no reported ⁷³Ge Mössbauer spectra for molecular organogermanium compounds like this compound. The low concentration of germanium atoms in a molecular crystal, combined with the inherent experimental difficulties, makes such measurements currently impractical. If it were measurable, the isomer shift would confirm the Ge(IV) oxidation state, and the quadrupole splitting would provide information about the symmetry of the electronic environment around the germanium nucleus. stanford.edu
Computational and Theoretical Investigations of Dimethylaminotrimethylgermane
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as dimethylaminotrimethylgermane, which arise from its electronic structure. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the nature of chemical bonds.
Detailed research findings from these calculations would focus on the unique germanium-nitrogen (Ge-N) bond. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) are used to optimize the molecule's geometry and calculate key parameters. conicet.gov.ar Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity, with the HOMO often localized on the nitrogen lone pair and the LUMO associated with the germanium center. researchgate.net Natural Bond Orbital (NBO) analysis is a powerful tool to quantify the charge distribution and the nature of the Ge-N bond, revealing its degree of covalent and ionic character. researchgate.net Such calculations provide a quantitative basis for understanding the molecule's electronic properties. rsc.orgtue.nl
Illustrative Data from Quantum Chemical Calculations
The following table shows typical parameters that would be obtained from a DFT calculation (e.g., using a B3LYP functional) on this compound. The values are illustrative and represent expected outcomes from such a study.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Ge-N Bond Length | ~1.85 Å | Indicates the distance between the germanium and nitrogen atoms. |
| Ge-C Bond Length | ~1.96 Å | Represents the distance between germanium and a carbon atom of a methyl group. |
| C-Ge-C Bond Angle | ~108.5° | Describes the angle between the methyl groups attached to germanium. |
| Mulliken Charge on Ge | +0.75 e | Suggests the germanium atom is electron-deficient (electrophilic). |
| Mulliken Charge on N | -0.60 e | Indicates the nitrogen atom is electron-rich (nucleophilic). |
| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | +1.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Indicates the electronic stability and resistance to excitation. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemistry describes the static electronic structure, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how the molecule moves, vibrates, and rotates at a given temperature. volkamerlab.org
For this compound, a key area of investigation is the conformational flexibility, particularly the rotation around the Ge-N single bond. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov Furthermore, by simulating many molecules together in a "box" with periodic boundary conditions, MD can be used to study intermolecular interactions and predict bulk properties like density, viscosity, and diffusion coefficients. These simulations rely on a "force field," a set of parameters that defines the potential energy of the system as a function of atomic positions.
Illustrative Data from a Molecular Dynamics Simulation
This table presents typical outputs from an MD simulation of liquid this compound, illustrating the types of dynamic and bulk properties that can be investigated.
| Parameter | Simulated Value | Significance |
|---|---|---|
| Ge-N Torsional Barrier | ~4-6 kcal/mol | The energy required to rotate around the Ge-N bond, indicating conformational flexibility. |
| Self-Diffusion Coefficient | ~2.5 x 10⁻⁹ m²/s at 298 K | Measures how quickly molecules move within the liquid, related to viscosity. |
| Radial Distribution Function g(r) for Ge-Ge | Peak at ~5.5 Å | Describes the probability of finding another molecule at a certain distance, revealing liquid structure. |
| Radius of Gyration | ~2.8 Å | A measure of the molecule's overall size and compactness. |
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) is a computationally efficient and widely used quantum method for investigating chemical reactivity and reaction mechanisms. researchgate.netmdpi.com For this compound, DFT studies can elucidate how the molecule participates in chemical reactions by calculating the energy changes along a reaction pathway. nih.gov
A common reaction for aminogermanes is hydrolysis or reaction with other protic species. DFT can model the step-by-step mechanism of such a reaction. This involves identifying the reactant and product structures, as well as the high-energy transition state that connects them. nih.gov The difference in energy between the reactants and the transition state is the activation energy, a critical parameter that determines the reaction rate. By comparing the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism and the resulting products. rsc.org These calculations are crucial for understanding the compound's stability and its role in synthetic chemistry. frontiersin.org
Illustrative DFT Data for a Reaction Pathway
The following table shows hypothetical energy values for the hydrolysis of this compound (R-Ge(Me)₃ + H₂O → R-H + HOGe(Me)₃, where R=N(Me)₂), as would be calculated by DFT. Energies are relative to the reactants.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Separated) | 0.0 | The starting point of the reaction. |
| Reactant Complex | -3.5 | A weakly bound state where water is associated with the aminogermane. |
| Transition State (TS) | +15.2 | The highest energy point on the pathway; its energy determines the reaction rate. |
| Product Complex | -12.8 | A weakly bound state between the dimethylamine (B145610) and trimethylgermanol products. |
| Products (Separated) | -9.7 | The final state of the reaction; a negative value indicates the reaction is exothermic. |
Computational Modeling in Materials Science Contexts (e.g., Precursor Behavior)
In materials science, this compound is known as a precursor for the deposition of germanium-containing thin films, such as in Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD). researchgate.net Computational modeling, particularly using DFT, is invaluable for understanding how these precursor molecules behave at the gas-solid interface.
Modeling can simulate the key steps of a deposition process. This includes the initial adsorption of the precursor molecule onto a substrate surface (e.g., silicon oxide), the breaking of the Ge-N bond, and the subsequent surface reactions that leave behind a germanium-containing layer while the dimethylamino ligand is released as a volatile byproduct. By calculating adsorption energies and reaction barriers, these models can predict the optimal temperature and pressure conditions for film growth. researchgate.net They can also help explain how the choice of precursor affects the purity, composition, and quality of the final material, thereby accelerating the development of new materials and manufacturing processes. nih.gov
Illustrative Modeling Data for ALD Precursor Behavior
This table outlines key steps in a hypothetical ALD process using this compound on a hydroxylated (-OH) surface, with illustrative data that computational models would aim to provide.
| ALD Half-Reaction Step | Parameter Modeled | Illustrative Calculated Value | Significance |
|---|---|---|---|
| 1. Precursor Adsorption | Adsorption Energy | -25 kcal/mol | Indicates strong, favorable binding of the precursor to the surface. |
| 2. Ligand Exchange Reaction | Activation Barrier | +10 kcal/mol | Energy needed for the surface -OH group to react with the precursor, breaking the Ge-N bond. |
| 3. Ligand Desorption | Desorption Energy of HN(Me)₂ | +8 kcal/mol | Energy required for the byproduct to leave the surface, which should be low. |
| 4. Surface State | Surface Coverage | 1 Ge atom per nm² | Predicts the density of germanium atoms deposited in one cycle. |
Future Perspectives and Emerging Research Avenues
Development of Novel Organogermanium Amide Precursors with Enhanced Performance
The development of novel organogermanium amide precursors is a significant area of research, driven by the demand for advanced semiconductor materials. These compounds are primarily investigated for their potential in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, which are crucial for fabricating thin films in electronic devices.
Research in this area focuses on synthesizing new organogermanium compounds with tailored properties. The goal is to achieve precursors that are volatile, thermally stable to prevent premature decomposition, and highly reactive on the substrate surface. The performance of these precursors is evaluated based on several factors, including the deposition rate of germanium-containing films and the purity and electrical properties of these films.
For instance, a related compound, DiMethylAminoGermaniumTriChloride (DiMAGeCl), has been evaluated as a precursor for the deposition of Germanium (Ge) and Silicon Germanium (SiGe) films. This indicates a clear research interest in organogermanium compounds containing dimethylamino groups for semiconductor manufacturing. The development of such precursors aims to provide alternatives to traditional germanium sources like germane (B1219785) (GeH4), which can be hazardous and require high deposition temperatures.
Future research will likely focus on modifying the ligand environment around the germanium center to fine-tune the precursor's reactivity and volatility. This could involve the synthesis of a variety of organogermanium amides with different alkyl and amino substituents to optimize their performance for specific CVD and ALD applications.
Exploration of Dimethylaminotrimethylgermane in Emerging Technologies beyond Current Applications
While the primary anticipated application of this compound is in semiconductor fabrication, its unique chemical properties could open doors to other emerging technologies. The exploration of organogermanium compounds in various fields is an active area of research, and compounds like this compound could find use in novel applications.
One potential area is in the synthesis of specialized polymers. The reactivity of the germanium-nitrogen bond could be exploited in polymerization reactions to create new materials with unique thermal, optical, or mechanical properties. These organogermanium-containing polymers could have applications in areas such as high-performance coatings, membranes, or as components in advanced composites.
Another emerging field is the use of organometallic compounds as catalysts or reagents in organic synthesis. The specific reactivity of this compound could be harnessed to facilitate novel chemical transformations, leading to the efficient synthesis of complex organic molecules for pharmaceuticals, agrochemicals, or materials science.
Furthermore, the biological activity of organogermanium compounds is another avenue of exploration. While this is a complex and highly regulated field, research into the potential therapeutic or diagnostic applications of novel organogermanium compounds is ongoing.
Interdisciplinary Research with Nanoscience and Optoelectronics for Advanced Functional Materials
The intersection of organogermanium chemistry with nanoscience and optoelectronics presents exciting opportunities for the creation of advanced functional materials. Organogermanium precursors, including potentially this compound, are key to the bottom-up synthesis of germanium-based nanomaterials such as quantum dots and nanowires.
Nanoscience: Germanium nanoparticles and quantum dots exhibit size-dependent optical and electronic properties due to quantum confinement effects. The ability to synthesize these nanomaterials with precise control over their size and surface chemistry is crucial for their application in various technologies. Organogermanium precursors can play a vital role in the solution-phase synthesis of these nanostructures. The choice of precursor can influence the reaction kinetics, and ultimately the size, shape, and crystallinity of the resulting nanoparticles. Future research will likely explore the use of a wider range of organogermanium amides to gain finer control over the synthesis of these nanomaterials for applications in bio-imaging, sensors, and catalysis.
Optoelectronics: Germanium is a key material in optoelectronics due to its high charge carrier mobility and its ability to absorb and emit light in the near-infrared region. Thin films of germanium and its alloys are used in photodetectors, modulators, and are being investigated for use in light-emitting devices. The quality of these thin films is highly dependent on the precursor used in their deposition. Novel organogermanium amide precursors could lead to the growth of higher quality germanium films with fewer defects, which would improve the performance of optoelectronic devices. Interdisciplinary research in this area will involve close collaboration between chemists synthesizing new precursors, materials scientists depositing and characterizing thin films, and engineers designing and fabricating novel optoelectronic devices.
The development of advanced functional materials through this interdisciplinary approach could lead to breakthroughs in areas such as integrated photonics, next-generation solar cells, and high-speed communication technologies.
Q & A
Q. What experimental approaches evaluate the impact of this compound’s purity on its chemical reactivity?
- Methodological Answer : Prepare batches with deliberate impurities (e.g., residual solvents, unreacted precursors) and compare reaction kinetics via stopped-flow techniques. Use high-resolution mass spectrometry (HRMS) to detect trace intermediates. Correlate purity thresholds with catalytic efficiency using linear regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
